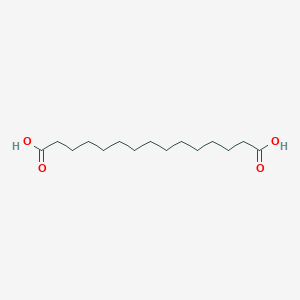

Pentadecanedioic Acid

描述

属性

IUPAC Name |

pentadecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O4/c16-14(17)12-10-8-6-4-2-1-3-5-7-9-11-13-15(18)19/h1-13H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZVDPWKGXMQFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCC(=O)O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074337 | |

| Record name | Pentadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1460-18-0 | |

| Record name | Pentadecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1460-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecanedioic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTADECANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C9LD26ZA0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Pentadecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanedioic acid, a saturated long-chain dicarboxylic acid with the chemical formula C₁₅H₂₈O₄, is a molecule of significant interest in various scientific and industrial fields. Its bifunctional nature, characterized by two carboxylic acid groups at either end of a fifteen-carbon chain, imparts unique chemical reactivity and physical characteristics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization and modification, and an exploration of its relevance in biological signaling pathways.

Physical Properties of this compound

This compound is typically a white crystalline powder at room temperature.[1] The long hydrocarbon chain renders it largely nonpolar, leading to low solubility in water but good solubility in many organic solvents.[1] This property is crucial for its application in various reaction media.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₈O₄ | [2][3] |

| Molecular Weight | 272.38 g/mol | [2][3] |

| Appearance | White to off-white powder/crystal | [1][4] |

| Melting Point | 113-114 °C | [4][5][6][7] |

| Boiling Point | 212 °C at 16 mmHg | [4][5][7] |

| 445.8 ± 18.0 °C at 760 mmHg | [6] | |

| Density | 1.0 ± 0.1 g/cm³ (estimate) | [6] |

| 0.9913 (rough estimate) | [5][7] | |

| Refractive Index | 1.4341 (estimate) | [5][7] |

| Water Solubility | Insoluble | [4] |

| pKa | 4.48 ± 0.10 (Predicted) | [4] |

| Flash Point | 237.5 ± 17.7 °C | [6] |

| 212 °C at 16 mmHg | [4][7] | |

| CAS Number | 1460-18-0 | [2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its two carboxylic acid functional groups. These groups can undergo a variety of reactions, making it a versatile building block in organic synthesis.

Key Reactions:

-

Esterification: this compound readily reacts with alcohols in the presence of an acid catalyst to form diesters. This is a fundamental reaction for producing polyesters and other derivatives.[1]

-

Amidation: Reaction with amines leads to the formation of amides. With diamines, this reaction can be used to synthesize polyamides.[1]

-

Conversion to Acid Chlorides and Anhydrides: The carboxylic acid groups can be converted to more reactive intermediates like acid chlorides or anhydrides, which are valuable in further chemical transformations.[1]

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed as follows:

Methodology:

-

Add a small, known amount of this compound (e.g., 10 mg) to separate test tubes containing a fixed volume (e.g., 1 mL) of different solvents (e.g., water, ethanol, acetone, diethyl ether, and toluene).

-

Agitate the tubes vigorously for a set period (e.g., 1 minute).

-

Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.

-

For solvents in which it appears soluble, further increments of the acid can be added to estimate the approximate solubility.

Esterification to Diethyl Pentadecanedioate

This protocol describes the synthesis of diethyl pentadecanedioate via Fischer-Speier esterification.[1]

Materials:

-

This compound

-

Anhydrous Ethanol

-

Toluene

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride (Brine) Solution

-

Anhydrous Magnesium Sulfate

Equipment:

-

Round-bottom flask with reflux condenser and Dean-Stark trap

-

Heating mantle

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Charge a round-bottom flask with this compound, a molar excess of anhydrous ethanol, and toluene.

-

Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until no more water is formed.

-

Cool the reaction mixture and wash it with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvents under reduced pressure using a rotary evaporator.

-

The crude diethyl pentadecanedioate can be further purified by vacuum distillation.[1]

Amidation to Pentadecanediamide (Representative Protocol)

Materials:

-

This compound

-

Thionyl chloride

-

Ammonia (B1221849) solution (concentrated) or an amine of choice

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Equipment:

-

Round-bottom flask with reflux condenser and gas inlet/outlet

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

Filtration apparatus

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, suspend this compound in an excess of thionyl chloride.

-

Gently reflux the mixture until the solid dissolves and the evolution of HCl and SO₂ gases ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude pentadecanedioyl chloride.

-

Amidation: Dissolve the crude diacid chloride in an anhydrous solvent like THF and cool the solution in an ice bath.

-

Slowly add a concentrated ammonia solution or a solution of the desired amine in THF via a dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

The resulting solid amide can be collected by filtration, washed with water and a suitable organic solvent, and then dried.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Spectroscopy:

-

The spectrum is expected to show a broad singlet for the carboxylic acid protons (-COOH) at a downfield chemical shift (typically δ 10-13 ppm).

-

The methylene (B1212753) protons (-CH₂-) adjacent to the carboxylic acid groups will appear as a triplet.

-

The other methylene protons along the carbon chain will appear as multiplets in the upfield region.

¹³C NMR Spectroscopy:

-

The carbonyl carbon of the carboxylic acid group will show a signal in the downfield region (typically δ 175-185 ppm).

-

The carbons of the methylene groups will appear in the upfield region of the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Characteristic Absorptions:

-

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

-

A strong C=O stretching band around 1700 cm⁻¹.

-

C-H stretching bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Technique:

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of fatty acids, often after derivatization to their more volatile methyl esters.

Expected Fragmentation:

-

The mass spectrum will show a molecular ion peak (M⁺).

-

Characteristic fragmentation patterns for long-chain dicarboxylic acids will be observed.

Signaling Pathways and Biological Relevance

While this compound itself is a subject of ongoing research, the closely related odd-chain fatty acid, pentadecanoic acid (C15:0), has been shown to modulate important cellular signaling pathways. This provides a valuable framework for understanding the potential biological activities of this compound.

One such pathway is the JAK2/STAT3 signaling pathway , which is crucial in regulating cell survival, proliferation, and inflammation. Aberrant activation of this pathway is implicated in various diseases, including cancer. Pentadecanoic acid has been demonstrated to suppress the stemness of breast cancer stem-like cells by inhibiting the JAK2/STAT3 signaling pathway.

Caption: Proposed inhibition of the JAK2/STAT3 signaling pathway.

Conclusion

This compound is a dicarboxylic acid with well-defined physical properties and versatile chemical reactivity centered around its two carboxylic acid groups. The methodologies outlined in this guide provide a robust framework for its analysis and chemical modification. Furthermore, the emerging understanding of the biological roles of related odd-chain fatty acids suggests that this compound may hold significant potential in the fields of drug development and biomedical research. Further investigation into its specific interactions with cellular signaling pathways is a promising area for future exploration.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C15H28O4 | CID 160576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | 1460-18-0 [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 2,2,14,14-Tetramethyl-8-oxothis compound diethyl ester synthesis - chemicalbook [chemicalbook.com]

- 7. 1,15-Pentadecanedioic acid [webbook.nist.gov]

An In-depth Technical Guide to Pentadecanedioic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pentadecanedioic acid (C₁₅H₂₈O₄), a long-chain dicarboxylic acid of significant interest in various industrial and pharmaceutical applications. This document details its molecular structure, physicochemical and spectroscopic properties, and key experimental protocols for its synthesis and analysis. Furthermore, it explores its relevance in drug development, particularly as a key intermediate, and discusses associated biological signaling pathways.

Molecular Structure and Chemical Formula

This compound, also known as 1,15-pentadecanedioic acid or 1,13-tridecanedicarboxylic acid, is a saturated aliphatic dicarboxylic acid.[1][2] Its structure consists of a linear chain of fifteen carbon atoms with a carboxylic acid (-COOH) group at each terminus.[1]

Molecular Formula: C₁₅H₂₈O₄[3][4]

Chemical Structure:

Key Identifiers:

Physicochemical and Spectroscopic Data

This compound typically presents as a grey to off-white solid powder.[1][3] Due to its long hydrophobic carbon chain, it has limited solubility in water but is soluble in many organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₈O₄ | [3][4] |

| Molecular Weight | 272.38 g/mol | [3][4] |

| Melting Point | 113-114 °C | [1] |

| Physical Appearance | Grey to off-white solid | [1][3] |

| Purity | ≥97% | [1][7] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points | Reference(s) |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 98, m/z 2nd Highest: 84, m/z 3rd Highest: 112 | [5][6] |

| FTIR Spectroscopy | Spectra available (KBr and ATR-IR) | [5] |

| Raman Spectroscopy | Spectrum available | [5] |

| ¹H NMR Spectroscopy | While specific peak assignments for this compound are not readily available in the provided search results, spectra for the related pentadecanoic acid can be found for reference. | [9] |

| ¹³C NMR Spectroscopy | Spectrum available for pentadecanoic acid. | [9] |

Experimental Protocols

Synthesis of this compound Derivatives

This compound and its derivatives are crucial intermediates in the synthesis of more complex molecules, including the lipid-lowering drug bempedoic acid.[1][3] Below is a generalized workflow for the synthesis of a key derivative, diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate, a precursor to bempedoic acid.[3]

References

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. longdom.org [longdom.org]

- 3. benchchem.com [benchchem.com]

- 4. How is Bempedoic Acid Synthesised?_Chemicalbook [chemicalbook.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. This compound | C15H28O4 | CID 160576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Frontiers | Proteomimetics of Natural Regulators of JAK–STAT Pathway: Novel Therapeutic Perspectives [frontiersin.org]

- 8. 1,15-Pentadecanedioic acid [webbook.nist.gov]

- 9. Pentadecanoic acid(1002-84-2) 1H NMR [m.chemicalbook.com]

Unveiling Pentadecanedioic Acid: A Technical Guide to Its Natural Sources and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanedioic acid, a 15-carbon long-chain dicarboxylic acid, is emerging as a molecule of significant interest in various scientific domains, including polymer chemistry and potentially as a modulator of biological pathways. Its utility as a building block for specialty polyamides and esters, coupled with the growing demand for bio-based chemicals, has spurred research into its natural origins and biotechnological production. This technical guide provides an in-depth exploration of the natural sources and occurrence of this compound, complete with detailed experimental protocols for its analysis and an overview of relevant metabolic and signaling pathways.

Natural Occurrence and Biosynthesis

This compound is not a widely abundant natural product, but it has been identified in specific biological contexts, primarily arising from microbial metabolism and in certain plant species.

Microbial Production

The most significant natural source of long-chain dicarboxylic acids, including this compound, is microbial fermentation. Certain yeast species, particularly of the genus Candida, are known to produce these molecules through the ω-oxidation of fatty acids.[1][2] This pathway serves as a mechanism for the yeast to utilize hydrophobic substrates like alkanes and fatty acids.

The biosynthesis of this compound in microorganisms like Candida tropicalis involves a three-step enzymatic process known as ω-oxidation.[1][2] This pathway typically occurs in the endoplasmic reticulum and involves the following key enzymes:

-

Cytochrome P450 monooxygenase: This enzyme hydroxylates the terminal methyl group of a C15 fatty acid (pentadecanoic acid) to form ω-hydroxypentadecanoic acid.

-

Fatty alcohol oxidase/dehydrogenase: The ω-hydroxy fatty acid is then oxidized to the corresponding aldehyde.

-

Fatty aldehyde dehydrogenase: Finally, the aldehyde is oxidized to a carboxylic acid, yielding this compound.

To enhance the yield of dicarboxylic acids for industrial applications, metabolic engineering strategies are often employed. These strategies include the targeted knockout of genes involved in the competing β-oxidation pathway, which degrades both mono- and dicarboxylic acids, and the overexpression of genes in the ω-oxidation pathway.[2]

Occurrence in Plants

Quantitative Data on Occurrence

While precise, universally applicable quantitative data for this compound in natural sources is scarce, the following table summarizes the available information on the production of long-chain dicarboxylic acids in relevant microbial systems. It is important to note that these values can vary significantly based on the microbial strain, substrate, and fermentation conditions.

| Source Organism | Substrate | Dicarboxylic Acid Produced | Concentration | Reference |

| Candida tropicalis SP-UV-56 | n-Tridecane | 1,13-Tridecanedioic acid (DCA13) | Up to 172 g/L | [4] |

| Candida sake | Residual soybean oil | Biosurfactants (Glycolipids) | 13.2 ± 0.5 g/L | [5] |

Note: The data for Candida tropicalis highlights the potential for high-yield production of long-chain dicarboxylic acids, although specific data for this compound is not provided in this particular study. The data for Candida sake is for biosurfactants, which can be derivatives of dicarboxylic acids.

Experimental Protocols

Accurate quantification of this compound from natural sources requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed.

Protocol 1: Extraction and Quantification of Dicarboxylic Acids from Microbial Culture using GC-MS

This protocol details the steps for extracting and quantifying this compound from a yeast fermentation broth.

1. Sample Preparation and Extraction:

-

Centrifuge the microbial culture to pellet the cells.

-

Collect the supernatant and filter it through a 0.22 µm filter.[6]

-

Acidify the supernatant to pH 2 with a suitable acid (e.g., HCl).

-

Perform a liquid-liquid extraction with an organic solvent such as diethyl ether or ethyl acetate.[7] Repeat the extraction three times.

-

Combine the organic layers and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen.

2. Derivatization:

-

To increase volatility for GC analysis, the carboxylic acid groups must be derivatized. A common method is methylation to form fatty acid methyl esters (FAMEs).[8]

-

Add a known amount of an internal standard, such as pentadecanoic acid-d2, to the dried extract.[8]

-

Add 14% Boron Trifluoride (BF3) in methanol (B129727) to the extract.[9]

-

Heat the mixture at 60-100°C for 30-60 minutes.[9]

-

After cooling, add water and hexane (B92381). Vortex and centrifuge to separate the layers.

-

Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.[9]

3. GC-MS Analysis:

-

Gas Chromatograph: Use a capillary column suitable for FAME analysis (e.g., DB-5ms).[7]

-

Injection: 1 µL of the derivatized sample.

-

Inlet Temperature: 250°C.[7]

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[7]

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.

-

Detection: Use selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions for the methyl ester of this compound and the internal standard.[9]

Protocol 2: Quantification of Dicarboxylic Acids using LC-MS/MS

LC-MS/MS offers high sensitivity and selectivity and can sometimes be performed with less extensive sample derivatization.

1. Sample Preparation:

-

Prepare the sample extract as described in Protocol 1, step 1.

-

For enhanced sensitivity, a derivatization step can be employed to introduce a readily ionizable group.[10]

2. LC-MS/MS Analysis:

-

Liquid Chromatograph: Use a C18 reversed-phase column.[11]

-

Mobile Phase A: Water with 0.1% formic acid.[7]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]

-

Gradient: A suitable gradient to separate the dicarboxylic acids.

-

Mass Spectrometer: Operate in electrospray ionization (ESI) negative ion mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and the internal standard for highly selective and sensitive quantification.[11]

Metabolic and Signaling Pathways

While this compound itself is a product of fatty acid metabolism, there is limited direct evidence of it acting as a primary signaling molecule. However, the related C15:0 monocarboxylic acid, pentadecanoic acid, has been shown to modulate important cellular signaling pathways. It is crucial to distinguish between these two molecules.

ω-Oxidation Pathway for Dicarboxylic Acid Synthesis

The biosynthesis of this compound occurs via the ω-oxidation pathway, which is an alternative to the more common β-oxidation of fatty acids.

Caption: Biosynthesis of this compound via ω-Oxidation.

Peroxisomal β-Oxidation of Dicarboxylic Acids

Once formed, dicarboxylic acids can be metabolized through peroxisomal β-oxidation, which shortens the carbon chain from both ends.[12]

Caption: Peroxisomal β-Oxidation of Dicarboxylic Acids.

Modulation of Signaling Pathways by Pentadecanoic Acid (C15:0 Monocarboxylic Acid)

It is important to reiterate that the following pathway pertains to the monocarboxylic pentadecanoic acid, not this compound. Pentadecanoic acid has been shown to inhibit the JAK2/STAT3 signaling pathway, which is often aberrantly activated in various diseases, including cancer.[13][14]

Caption: Inhibition of JAK2/STAT3 Signaling by Pentadecanoic Acid.

Conclusion

This compound is a long-chain dicarboxylic acid with natural origins primarily in microbial fermentation and to a lesser extent in certain plants. While its role as a direct signaling molecule is not yet established, its biotechnological production holds promise for the synthesis of novel polymers and other valuable chemicals. The analytical protocols provided in this guide offer a robust framework for the accurate quantification of this compound in various biological matrices. Further research is warranted to fully elucidate its natural distribution, physiological functions, and potential applications in drug development and materials science. It is critical for researchers to distinguish between this compound (a dicarboxylic acid) and pentadecanoic acid (a monocarboxylic acid) when investigating biological activities and signaling pathways.

References

- 1. scispace.com [scispace.com]

- 2. Long-chain dicarboxylic acids from plant oils - Fraunhofer IGB [igb.fraunhofer.de]

- 3. This compound | C15H28O4 | CID 160576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cetjournal.it [cetjournal.it]

- 6. Improvement of dicarboxylic acid production with Methylorubrum extorquens by reduction of product reuptake - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]

- 11. benchchem.com [benchchem.com]

- 12. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular and cellular mechanisms of pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Long-Chain Dicarboxylic Acids in Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain dicarboxylic acids (LCDAs) are emerging from relative obscurity as niche metabolic byproducts to be recognized as significant players in cellular energy homeostasis and signaling. Generated via the ω-oxidation of fatty acids, these molecules are catabolized through a dedicated peroxisomal β-oxidation pathway. Under conditions of metabolic stress, such as fasting, diabetes, or defects in mitochondrial fatty acid oxidation, the production and subsequent degradation of LCDAs become critically important. This technical guide provides an in-depth exploration of the metabolic pathways governing LCDAs, quantitative data on their metabolism, detailed experimental protocols for their study, and an overview of the signaling pathways they modulate.

Introduction

Fatty acid oxidation is a cornerstone of energy metabolism, primarily occurring within the mitochondria. However, an alternative pathway, ω-oxidation, located in the endoplasmic reticulum, provides a mechanism for the oxidation of fatty acids at their terminal methyl group, leading to the formation of dicarboxylic acids.[1] While historically viewed as a minor pathway, recent evidence underscores its importance in metabolic flexibility and cellular signaling. Long-chain dicarboxylic acids, once formed, are predominantly metabolized via β-oxidation within peroxisomes.[2] This guide delves into the biochemical journey of LCDAs, from their synthesis to their ultimate metabolic fate and regulatory functions.

Generation of Long-Chain Dicarboxylic Acids: ω-Oxidation

The synthesis of LCDAs from monocarboxylic fatty acids is a three-step enzymatic process initiated in the endoplasmic reticulum and completed in the cytoplasm.

Step 1: ω-Hydroxylation: The rate-limiting step is the hydroxylation of the terminal methyl group (ω-carbon) of a fatty acid. This reaction is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families.[3]

Step 2: Oxidation to an Aldehyde: The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by cytosolic alcohol dehydrogenases.

Step 3: Oxidation to a Carboxylic Acid: Finally, the aldehyde is oxidized to a carboxylic acid by cytosolic aldehyde dehydrogenases, yielding a dicarboxylic acid.

This pathway is particularly active in the liver and kidneys and is upregulated during states of high lipid flux, such as fasting and diabetes, or when mitochondrial β-oxidation is impaired.[4]

Catabolism of Long-Chain Dicarboxylic Acids: Peroxisomal β-Oxidation

Once formed, LCDAs are preferentially metabolized in peroxisomes. The process of peroxisomal β-oxidation involves a series of enzymatic reactions that sequentially shorten the dicarboxylic acid chain, releasing acetyl-CoA in each cycle.

The key enzymes involved are:

-

Acyl-CoA Oxidase 1 (ACOX1): The first and rate-limiting enzyme, which introduces a double bond.[5]

-

L-Bifunctional Protein (L-PBE/EHHADH) and D-Bifunctional Protein (D-BP/HSD17B4): These proteins catalyze the subsequent hydration and dehydrogenation steps.[6][7]

-

Peroxisomal Thiolases: These enzymes cleave the shortened dicarboxylyl-CoA to release acetyl-CoA.

Unlike mitochondrial β-oxidation, the peroxisomal pathway is not directly coupled to ATP synthesis via a respiratory chain. The initial oxidation step by ACOX1 transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂).[3]

Quantitative Data in LCDA Metabolism

The following tables summarize key quantitative data related to the enzymes and concentrations of LCDAs in various metabolic states.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax/kcat | Organism/System | Reference |

| Human CYP4A11 | Lauric Acid (C12) | 11 - 200 | 15 - 38 min⁻¹ | Recombinant | [8][9] |

| Human CYP4A11 | Capric Acid (C10) | 7.1 ± 1.6 | 0.042 ± 0.002 min⁻¹ | Recombinant | [10] |

| Rat Peroxisomal Acyl-CoA Oxidase | Dodecanedioyl-CoA (DC12-CoA) | - | - | Purified Enzyme | [11] |

| Rat Peroxisomal Acyl-CoA Oxidase | Sebacoyl-CoA (DC10-CoA) | - | Similar to DC12-CoA | Purified Enzyme | [11] |

| Rat Peroxisomal Acyl-CoA Oxidase | Suberoyl-CoA (DC8-CoA) | Increasing Km with decreasing chain length | Similar to DC12-CoA | Purified Enzyme | [11] |

| Rat Peroxisomal Acyl-CoA Oxidase | Adipoyl-CoA (DC6-CoA) | Increasing Km with decreasing chain length | Similar to DC12-CoA | Purified Enzyme | [11] |

Table 2: Dicarboxylic Acid Levels in Biological Samples

| Dicarboxylic Acid | Condition | Species | Sample Type | Concentration/Excretion Rate | Reference |

| Adipic Acid (C6) | Zellweger Syndrome | Human | Urine | ~100% increase (free + conjugated) | [12] |

| Suberic Acid (C8) | Zellweger Syndrome | Human | Urine | ~200% increase (free + conjugated) | [12] |

| Sebacic Acid (C10) | Zellweger Syndrome | Human | Urine | ~350% increase (free + conjugated) | [12] |

| C6-C10 DCAs | Fasting | Human | Urine | Markedly increased after >10 hours | [13] |

| C6-C10 DCAs | Diabetes | Human/Rat | Urine | High amounts excreted | [4] |

| Azelaic Acid (C9) | Oral Administration | Human | Urine | ~60% of dose excreted in 12h | [10] |

| Sebacic Acid (C10) | Oral Administration | Human | Urine | ~17% of dose excreted in 12h | [10] |

| Dodecanedioic Acid (C12) | Oral Administration | Human | Urine | ~1% of dose excreted in 12h | [10] |

Signaling Pathways and Logical Relationships

The metabolic pathways of LCDA generation and catabolism are interconnected and regulated by complex signaling networks. The following diagrams, generated using Graphviz, illustrate these relationships.

Experimental Protocols

Quantification of Dicarboxylic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the derivatization and analysis of DCAs from biological fluids.

1. Sample Preparation:

- To 100 µL of plasma or urine, add an internal standard (e.g., a deuterated DCA).

- Perform protein precipitation by adding 500 µL of ice-cold acetonitrile. Vortex and centrifuge at 14,000 x g for 15 minutes at 4°C.[1]

- Transfer the supernatant to a new tube.

2. Extraction:

- Acidify the supernatant with 3% phosphoric acid.

- Perform liquid-liquid extraction with 1 mL of ethyl acetate. Vortex and centrifuge to separate the phases.

- Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[1]

3. Derivatization (Esterification):

- To the dried extract, add 100 µL of 10% (w/w) BF₃ in butanol.[2]

- Seal the vial and heat at 100°C for 30 minutes.

- Cool to room temperature, add 1 mL of water and 1 mL of hexane (B92381). Vortex to extract the butyl esters into the hexane layer.[2]

- Analyze the hexane layer by GC-MS.

4. GC-MS Parameters:

- Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

- Injector Temperature: 250°C

- Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

- Carrier Gas: Helium at 1.7 mL/min.

- MS Ionization: Electron Ionization (EI) at 70 eV.

- Scan Mode: Selected Ion Monitoring (SIM) for target DCAs.

Peroxisomal β-Oxidation Assay using a Seahorse XF Analyzer

This assay measures the oxygen consumption rate (OCR) of isolated peroxisomes.

1. Peroxisome Isolation:

- Isolate peroxisomes from liver tissue using a combination of differential centrifugation and a density gradient (e.g., Percoll).

2. Seahorse XF Plate Preparation:

- Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.

- On the day of the assay, replace the calibrant and allow the cartridge to calibrate in the Seahorse XF Analyzer.[14]

3. Assay Protocol:

- Adhere 30-50 µg of purified peroxisomes to the bottom of each well of a Seahorse XF plate by centrifugation (12,000 x g for 15 min at 4°C).[15]

- Prepare the assay medium (e.g., Seahorse XF Base Medium supplemented with 100 µM ATP and 50 nM Acetyl-CoA).

- Add the assay medium to the wells for a final volume of 125-180 µL.[15][16]

- Add substrates (e.g., a mixture of long-chain fatty acids or a specific DCA) to the appropriate wells.

- Place the cell plate into the Seahorse XF Analyzer and measure the OCR.

PPARα Activation Luciferase Reporter Assay

This assay quantifies the ability of LCDAs to activate the PPARα nuclear receptor.

1. Cell Culture and Transfection:

- Culture a suitable cell line (e.g., HepG2) in DMEM with 10% FBS.

- Co-transfect the cells with a PPARα expression vector and a luciferase reporter vector containing a PPAR response element (PPRE) upstream of the luciferase gene. Alternatively, use a stable cell line expressing these components.[17]

2. Assay Protocol:

- Seed the transfected cells into a 96-well plate at a density of 1.3 x 10⁴ cells/well.[17]

- After 24 hours, replace the medium with DMEM containing charcoal-stripped FBS to remove endogenous ligands.

- Treat the cells with various concentrations of the test LCDA or a known PPARα agonist (e.g., fenofibric acid) for 24 hours.

3. Luciferase Measurement:

- Lyse the cells using a reporter lysis buffer.

- Add a luciferase assay reagent to the cell lysate.[18]

- Measure the luminescence using a plate-reading luminometer. The intensity of the light produced is proportional to the level of PPARα activation.

Conclusion

Long-chain dicarboxylic acids are integral components of a flexible and robust metabolic system, providing an alternative route for fatty acid catabolism, particularly under conditions of metabolic stress. Their roles extend beyond simple energy substrates to encompass cell signaling, where they act as ligands for nuclear receptors and modulators of key metabolic enzymes. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the multifaceted biological roles of LCDAs and explore their therapeutic potential in metabolic diseases. The continued exploration of LCDA metabolism and signaling will undoubtedly unveil new insights into metabolic regulation and open new avenues for therapeutic intervention.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Peroxisome proliferator-activated receptors, fatty acid oxidation, steatohepatitis and hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Urinary excretion of dicarboxylic acids from patients with the Zellweger syndrome. Importance of peroxisomes in beta-oxidation of dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dicarboxylic aciduria: the response to fasting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tabaslab.com [tabaslab.com]

- 15. Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]

Pentadecanedioic Acid (CAS 1460-18-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Pentadecanedioic acid (CAS 1460-18-0), a long-chain aliphatic dicarboxylic acid, is a versatile chemical intermediate with significant applications in polymer chemistry, pharmaceuticals, and organic synthesis. Its linear C15 structure, featuring a carboxylic acid group at each terminus, allows it to serve as a fundamental building block for a variety of complex molecules. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, analytical methods, and its role in various applications, particularly in drug development as a linker molecule and in the creation of biocompatible polymers.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its long hydrocarbon chain renders it insoluble in water but soluble in many organic solvents.[1][2] This solubility profile is crucial for its use in organic synthesis and polymerization reactions.

| Property | Value | Reference(s) |

| CAS Number | 1460-18-0 | [3] |

| Molecular Formula | C₁₅H₂₈O₄ | [3][4] |

| Molecular Weight | 272.38 g/mol | [3][4] |

| Appearance | White powder/crystal | [2] |

| Melting Point | 113-114 °C | [1][2] |

| Boiling Point | 212 °C at 16 mmHg | [1] |

| Water Solubility | Insoluble | [1] |

| LogP (Octanol/Water) | 4.227 (Crippen Calculated) | [4] |

| Topological Polar Surface Area | 74.6 Ų | [5] |

Synthesis and Purification

While specific industrial synthesis routes for this compound are often proprietary, general methods for producing long-chain dicarboxylic acids can be adapted. One common approach involves the oxidative cleavage of corresponding cyclic or unsaturated precursors.

Experimental Protocol: Generalized Synthesis via Ozonolysis

This protocol describes a general method for synthesizing dicarboxylic acids from cyclic alkenes, which can be adapted for this compound from a suitable precursor like cyclopentadecene (B13795432).

-

Ozonolysis: Dissolve cyclopentadecene in a suitable solvent such as dichloromethane (B109758) or methanol (B129727), and cool the solution to -78°C. Bubble ozone gas through the solution until a blue color persists, indicating the reaction is complete.

-

Work-up: Purge the solution with nitrogen or oxygen to remove excess ozone. The resulting ozonide can be worked up under either oxidative or reductive conditions. For dicarboxylic acid synthesis, an oxidative work-up is required. Add hydrogen peroxide to the reaction mixture and allow it to warm to room temperature.

-

Isolation: After the reaction is complete, the dicarboxylic acid can be isolated by extraction. Add water and a suitable organic solvent. Separate the layers and wash the organic layer with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.[6]

Purification by Recrystallization

-

Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethyl acetate).

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.[6]

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a standard and powerful technique for the qualitative and quantitative analysis of this compound. Due to its low volatility, derivatization to a more volatile ester form, typically a methyl ester (FAME), is necessary.

Experimental Protocol: GC-MS Analysis of this compound

-

Derivatization (Transesterification): To a known amount of the sample containing this compound, add a solution of boron trifluoride (BF₃) in methanol (e.g., 14%).[7] Heat the mixture at 100°C for 5-10 minutes to form dimethyl pentadecanedioate.

-

Extraction: After cooling, add an organic solvent such as hexane (B92381) and water. Vortex the mixture and allow the layers to separate. Carefully collect the upper organic layer containing the fatty acid methyl esters (FAMEs).[7]

-

Sample Preparation: Dry the organic extract over anhydrous sodium sulfate and, if necessary, concentrate it under a gentle stream of nitrogen. Add an internal standard (e.g., a deuterated dicarboxylic acid dimethyl ester) for quantitative analysis.[7]

-

GC-MS Analysis:

-

GC Column: Use a polar capillary column suitable for FAME analysis (e.g., DB-23 or equivalent).

-

Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 240°C) to ensure elution of the dimethyl pentadecanedioate.

-

Injection: Use a splitless injection mode for trace analysis.

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. For quantitative analysis, use selected ion monitoring (SIM) to monitor characteristic ions of the analyte and the internal standard.[8]

-

Biological Role and Applications in Drug Development

Unlike its monocarboxylic acid counterpart, pentadecanoic acid, which has been studied for its direct biological activities and impact on signaling pathways like JAK/STAT and AMPK, this compound's primary role in a biological context is as a structural component or linker.[9][10][11] Dicarboxylic acids, in general, are intermediates in fatty acid metabolism.[12][13]

The bifunctional nature of this compound makes it an excellent candidate for use as a linker in the design of drug conjugates, such as antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs).[14][15] Its long, flexible, and hydrophobic carbon chain can influence the pharmacokinetic properties of the resulting conjugate.[14]

Role as a Linker in Drug Delivery

In drug conjugates, a linker connects the targeting moiety (e.g., an antibody) to the therapeutic payload (e.g., a cytotoxic drug). The properties of the linker are critical for the stability of the conjugate in circulation and the efficient release of the drug at the target site.[16] this compound can be incorporated into both non-cleavable and cleavable linker designs. For instance, one of its carboxylic acid groups can form a stable amide bond with an antibody, while the other can be functionalized to create a cleavable ester or hydrazone bond with the drug.

Polymer Synthesis

This compound is a valuable monomer for the synthesis of long-chain polyesters and polyamides.[2] These polymers often exhibit desirable properties such as biodegradability and flexibility, making them suitable for various applications, including biomedical materials and specialty plastics.[2][17]

Experimental Protocol: Synthesis of a Polyester (B1180765) via Polycondensation

-

Monomer Preparation: In a reaction vessel equipped with a mechanical stirrer and a distillation outlet, combine this compound and a diol (e.g., 1,8-octanediol) in a defined molar ratio.

-

Catalyst Addition: Add a suitable polycondensation catalyst, such as an inorganic acid (e.g., H₃PO₄) or a tin-based catalyst.[18]

-

Polycondensation Reaction:

-

First Stage: Heat the mixture under an inert atmosphere (e.g., nitrogen) to a temperature sufficient to initiate esterification (e.g., 150-180°C). Water will be produced as a byproduct and should be removed via the distillation outlet.

-

Second Stage: Once the initial water evolution ceases, gradually apply a vacuum and increase the temperature (e.g., to 200-220°C) to remove the remaining water and drive the polymerization reaction to completion, thereby increasing the molecular weight of the polyester.[18][19]

-

-

Isolation: Once the desired viscosity or molecular weight is achieved, cool the molten polymer under an inert atmosphere. The resulting polyester can then be extruded or processed as needed.

Conclusion

This compound (CAS 1460-18-0) is a key chemical intermediate whose utility is derived from its bifunctional, long-chain structure. While it does not appear to possess the direct signaling activities reported for its monocarboxylic analogue, its importance in materials science and pharmaceutical development is significant. For researchers and drug developers, this compound offers a versatile platform for constructing polymers with tailored properties and for designing sophisticated linker systems for targeted drug delivery. The experimental protocols outlined in this guide provide a foundation for the synthesis, analysis, and application of this valuable compound.

References

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. 1,15-Pentadecanedioic acid [webbook.nist.gov]

- 4. 1,15-Pentadecanedioic acid (CAS 1460-18-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound | C15H28O4 | CID 160576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling | MDPI [mdpi.com]

- 10. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular and cellular mechanisms of pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. Recent Advances in the Enzymatic Synthesis of Polyester - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pentadecanedioic Acid: Nomenclature, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanedioic acid, a saturated long-chain dicarboxylic acid, is a versatile chemical compound with significant applications in the pharmaceutical, polymer, and specialty chemical industries. Its bifunctional nature, characterized by two terminal carboxylic acid groups, allows it to serve as a crucial building block in organic synthesis and as a linker in advanced drug delivery systems. This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, synthesis and purification protocols, spectroscopic data, and biological relevance of this compound, with a focus on its role in drug development and related research fields.

IUPAC Nomenclature and Chemical Identifiers

The systematic naming of chemical compounds is essential for unambiguous communication in scientific research and development. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the compound is named This compound .

This compound is also known by several synonyms and is assigned unique identifiers by various chemical registries, which are crucial for database searches and regulatory purposes.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 1,15-pentadecanedioic acid, 1,13-tridecanedicarboxylic acid, PDCA |

| CAS Number | 1460-18-0 |

| Molecular Formula | C₁₅H₂₈O₄[2] |

| Molecular Weight | 272.38 g/mol [1] |

| InChI | InChI=1S/C15H28O4/c16-14(17)12-10-8-6-4-2-1-3-5-7-9-11-13-15(18)19/h1-13H2,(H,16,17)(H,18,19)[2] |

| InChIKey | BTZVDPWKGXMQFW-UHFFFAOYSA-N[2] |

| SMILES | C(CCCCCCC(=O)O)CCCCCCC(=O)O[1] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various applications, from reaction kinetics to formulation characteristics.

| Property | Value |

| Appearance | White to almost white powder or crystal |

| Melting Point | 113-114 °C |

| Boiling Point | 212 °C at 16 mmHg |

| Solubility | Insoluble in water; Soluble in many organic solvents |

| pKa | 4.48 ± 0.10 (Predicted) |

Synthesis and Purification

The synthesis of this compound can be achieved through both chemical and biotechnological routes. The choice of method often depends on factors such as desired purity, scale, and environmental considerations.

Biotechnological Synthesis

A promising and sustainable method for producing this compound involves the use of engineered microorganisms. One such approach utilizes a recombinant Escherichia coli biocatalyst for the oxidation of 15-hydroxypentadecanoic acid.

Experimental Protocol: Biotechnological Synthesis

-

Biocatalyst Preparation: An E. coli strain co-expressing an alcohol dehydrogenase (ADH), an aldehyde dehydrogenase (ALDH), and an NADH oxidase (for cofactor regeneration) is cultivated in a suitable growth medium.

-

Reaction Setup: The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature.

-

Substrate Addition: 15-hydroxypentadecanoic acid is added to the reaction mixture containing the biocatalyst.

-

Optimal Reaction Conditions:

-

pH: 8.0

-

Temperature: 35°C

-

Agitation: 250 rpm

-

Cell Concentration: 40 g/L

-

Substrate Concentration: 60 mM

-

-

Reaction Monitoring and Product Isolation: The reaction progress is monitored by techniques such as HPLC. Upon completion, the this compound product can be isolated and purified from the reaction mixture.

Purification of Long-Chain Dicarboxylic Acids

High-purity this compound is often required, especially for pharmaceutical applications. Purification methods for long-chain dicarboxylic acids produced via fermentation typically involve several steps to remove impurities such as residual starting materials, proteins, and color bodies.

Experimental Protocol: Purification

-

Initial Filtration: The fermentation broth is first filtered to remove microbial cells and other solid debris.

-

Decolorization: The filtrate is treated with activated carbon at an elevated temperature (e.g., 70-90°C) to adsorb colored impurities. The activated carbon is subsequently removed by hot filtration.

-

Crystallization by Acidification: The clarified filtrate is heated to 98-102°C, and an acid (e.g., H₂SO₄ or HCl) is added to lower the pH. This protonates the dicarboxylate, causing the less soluble dicarboxylic acid to crystallize upon cooling.

-

Isolation and Drying: The crystallized this compound is collected by filtration, washed with deionized water to remove residual salts and impurities, and dried under vacuum to yield the final high-purity product.

Spectroscopic Data

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule.

-

~11-12 ppm (singlet, 2H): This broad singlet corresponds to the two acidic protons of the carboxylic acid groups. The chemical shift can vary depending on the solvent and concentration.

-

~2.35 ppm (triplet, 4H): This triplet is attributed to the four protons on the carbons alpha to the carbonyl groups (C2 and C14).

-

~1.63 ppm (quintet, 4H): This multiplet arises from the four protons on the carbons beta to the carbonyl groups (C3 and C13).

-

~1.2-1.4 ppm (broad multiplet, 18H): This large, overlapping signal represents the protons of the remaining methylene (B1212753) groups in the long alkyl chain.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will also reflect the molecule's symmetry.

-

~180 ppm: The two carbons of the carboxylic acid groups (C1 and C15).

-

~34 ppm: The two carbons alpha to the carbonyl groups (C2 and C14).

-

~25-30 ppm: A series of signals for the remaining methylene carbons in the alkyl chain.

-

~24 ppm: The two carbons beta to the carbonyl groups (C3 and C13).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands:

-

~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

-

~2850-2960 cm⁻¹: C-H stretching of the alkyl chain.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 272, along with fragmentation patterns characteristic of long-chain dicarboxylic acids.

Biological Relevance and Applications in Drug Development

This compound and other long-chain dicarboxylic acids have several applications and areas of interest in the life sciences and drug development.

Metabolic Pathways

Long-chain dicarboxylic acids are metabolites formed from the ω-oxidation of fatty acids in the endoplasmic reticulum. This is an alternative pathway to the primary mitochondrial β-oxidation of fatty acids. Once formed, these dicarboxylic acids are further metabolized via peroxisomal β-oxidation. This metabolic pathway is important for clearing excess fatty acids and can be upregulated in certain metabolic states.

References

Pentadecanedioic Acid: A Comprehensive Technical Analysis of its Unique Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanedioic acid, a 15-carbon long-chain dicarboxylic acid, presents a unique profile of physicochemical and biological properties that distinguish it from other dicarboxylic acids. Its considerable chain length imparts distinct characteristics in terms of solubility, melting point, and reactivity, which in turn govern its applications in various scientific and industrial fields, including polymer chemistry, cosmetics, and pharmaceuticals. This in-depth technical guide provides a comparative analysis of this compound against a range of other dicarboxylic acids, detailing its key differences. The guide includes comprehensive data tables, detailed experimental protocols for characterization, and visualizations of relevant metabolic pathways to serve as a critical resource for researchers and professionals in drug development.

Introduction to Dicarboxylic Acids

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups (-COOH).[1] Their general formula is HOOC-(CH₂)n-COOH. The length of the hydrocarbon chain (n) is a primary determinant of their physical and chemical properties.[1] Short-chain dicarboxylic acids (n=0-5) are generally more water-soluble and have higher melting points compared to their long-chain counterparts (n>5).[1] This guide focuses on the key differentiators of this compound (n=13) in the context of other dicarboxylic acids.

Comparative Physicochemical Properties

The properties of dicarboxylic acids, such as their acidity (pKa) and solubility, are critical for their application. The two carboxylic acid groups influence each other, particularly in shorter chains, affecting their dissociation constants.[1] Solubility in both aqueous and organic solvents is heavily influenced by the length of the carbon chain, with a notable "odd-even" effect observed where dicarboxylic acids with an odd number of carbon atoms tend to have higher solubility than their even-numbered neighbors.[2][3]

Table 1: Physicochemical Properties of Selected Dicarboxylic Acids

| Dicarboxylic Acid | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility ( g/100g ) | pKa1 | pKa2 |

| Oxalic Acid | C₂H₂O₄ | 90.03 | 189.5 | 9.5 | 1.25 | 4.27 |

| Malonic Acid | C₃H₄O₄ | 104.06 | 135-137 | 73.5 | 2.83 | 5.69 |

| Succinic Acid | C₄H₆O₄ | 118.09 | 185-187 | 5.8 | 4.21 | 5.64 |

| Glutaric Acid | C₅H₈O₄ | 132.12 | 95-98 | 63.9 | 4.34 | 5.41 |

| Adipic Acid | C₆H₁₀O₄ | 146.14 | 152 | 1.4 | 4.41 | 5.41 |

| Suberic Acid | C₈H₁₄O₄ | 174.19 | 141-144 | 0.16 | 4.51 | 5.40 |

| Sebacic Acid | C₁₀H₁₈O₄ | 202.25 | 133-137 | 0.1 | 4.55 | 5.41 |

| This compound | C₁₅H₂₈O₄ | 272.38 | 113-114 [3] | Insoluble [4] | ~4.5-4.6 (estimated) | ~5.4-5.5 (estimated) |

Note: pKa values can vary slightly depending on the experimental conditions. The pKa for this compound is estimated based on the trend of long-chain dicarboxylic acids.

Table 2: Solubility of Dicarboxylic Acids in Organic Solvents (at 25°C)

| Dicarboxylic Acid | Ethanol (B145695) ( g/100g ) | Acetone ( g/100g ) | Ethyl Acetate ( g/100g ) |

| Succinic Acid | 5.88 | 1.95 | 0.74 |

| Glutaric Acid | 63.9 | 71.5 | 25.8 |

| Adipic Acid | 4.4 | 1.5 | 0.6 |

| Suberic Acid | 1.9 | 0.7 | 0.3 |

| Sebacic Acid | 1.1 | 0.4 | 0.2 |

| This compound | Good solubility [2] | Good solubility [2] | Good solubility [2] |

Data for succinic, glutaric, adipic, suberic, and sebacic acids are from Zhang et al., 2014.[2] this compound's solubility is qualitatively described as good in many organic solvents.[2]

Key Distinctions of this compound

The defining feature of this compound is its long, 15-carbon aliphatic chain. This characteristic leads to several key differences from shorter-chain dicarboxylic acids:

-

Lower Water Solubility: The long hydrophobic carbon chain makes this compound virtually insoluble in water, a stark contrast to short-chain dicarboxylic acids like oxalic and malonic acid.[1][4]

-

Good Organic Solvent Solubility: Conversely, its long hydrocarbon chain enhances its solubility in many organic solvents, which is advantageous for its use in organic synthesis and polymer production.[2]

-

Lower Melting Point Trend: While dicarboxylic acids show an oscillating melting point trend (odd vs. even carbon numbers), the overall trend for long-chain diacids is a decrease in melting point with increasing chain length. This compound's melting point of 113-114°C is lower than that of shorter-chain saturated dicarboxylic acids like adipic acid (152°C).[3][5]

-

Reduced Inter-carboxyl Group Interaction: Due to the significant distance between the two carboxyl groups, their electronic influence on each other is minimal. As a result, the pKa values for the first and second dissociation are very close to each other and to those of long-chain monocarboxylic acids.[1]

-

Flexibility in Polymers: When used as a monomer in polymerization reactions, the long, flexible chain of this compound imparts greater flexibility and elasticity to the resulting polyesters and polyamides compared to the more rigid polymers formed from shorter-chain diacids.[2]

Experimental Protocols

Accurate characterization of dicarboxylic acids is crucial for their application. Below are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.[6][7]

Materials:

-

Dicarboxylic acid sample

-

Standardized 0.1 M NaOH solution (carbonate-free)

-

Standardized 0.1 M HCl solution

-

High-purity water (deionized or distilled)

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Sample Preparation: Accurately weigh a precise amount of the dicarboxylic acid and dissolve it in a known volume of high-purity water to create a solution of known concentration (e.g., 0.01 M). For sparingly soluble acids like this compound, a co-solvent such as ethanol may be necessary.

-

Titration:

-

Place a known volume of the dicarboxylic acid solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Begin stirring the solution at a constant, moderate speed.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has risen significantly, well past the expected equivalence points.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence points from the inflection points of the curve (where the slope is steepest). For a dicarboxylic acid, there will be two equivalence points.

-

The pKa values can be determined from the half-equivalence points. pKa1 is the pH at half the volume of the first equivalence point, and pKa2 is the pH at the midpoint between the first and second equivalence points.

-

Alternatively, the pKa values can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.

-

Determination of Aqueous Solubility

This protocol describes a common method for determining the solubility of a sparingly soluble compound like this compound in water.[8][9]

Materials:

-

Dicarboxylic acid sample

-

High-purity water

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

HPLC or GC-MS system for quantification

Procedure:

-

Equilibrium Saturation:

-

Add an excess amount of the dicarboxylic acid to a known volume of water in a sealed container.

-

Place the container in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

-

Phase Separation:

-

After the equilibration period, allow the suspension to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the suspension at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Quantify the concentration of the dissolved dicarboxylic acid in the supernatant using a suitable analytical method such as HPLC or GC-MS. This often requires creating a calibration curve with standards of known concentrations.

-

-

Calculation:

-

The solubility is expressed as the concentration of the dicarboxylic acid in the saturated solution (e.g., in g/100 g of water or mol/L).

-

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.[10][11]

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Dicarboxylic acid test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the dicarboxylic acid in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.

-

Incubate the cells with the compound for a specific period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add a small volume of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Biological Significance and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not yet well-elucidated, the metabolic fate of dicarboxylic acids, in general, is of significant interest in drug development, particularly in oncology and metabolic diseases.

Long-chain dicarboxylic acids are primarily metabolized through peroxisomal β-oxidation.[12][13] This process shortens the carbon chain, producing acetyl-CoA and shorter-chain dicarboxylic acids like succinic acid and adipic acid.[14][15] Succinate (B1194679) is a key intermediate in the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism.[14] Dysregulation of the TCA cycle and the accumulation of its intermediates have been implicated in various cancers.[4][16] For instance, succinate can act as an oncometabolite, influencing epigenetic regulation and hypoxia-inducible factor (HIF-1α) signaling.[4]

The ability of exogenously supplied dicarboxylic acids to be metabolized and potentially alter the levels of key metabolic intermediates makes them interesting candidates for therapeutic intervention.[17] For example, providing an alternative energy source or modulating the levels of signaling-active metabolites could be a strategy in certain metabolic diseases or cancers.[17]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable molecule in several areas of research and development:

-

Polymer Synthesis: Its use in creating specialty polymers with enhanced flexibility is a key application.[2]

-

Drug Delivery: The long lipophilic chain of this compound can be exploited in the design of prodrugs and drug delivery systems to improve the pharmacokinetic properties of therapeutic agents.[18]

-

Cosmetics: It is used as an emollient and thickening agent in cosmetic formulations.[2]

-

Metabolic Research: As a long-chain dicarboxylic acid, it serves as a tool to study peroxisomal β-oxidation and its role in metabolic diseases and cancer.[15][17]

Conclusion

This compound distinguishes itself from other dicarboxylic acids primarily through its long aliphatic chain, which dictates its physical properties like solubility and melting point, and its behavior in chemical and biological systems. Its insolubility in water and good solubility in organic solvents, combined with the flexibility it imparts to polymers, are key characteristics. While its direct role in signaling pathways is an area for future research, its metabolic fate connects it to central cellular processes with implications for drug development in metabolic disorders and oncology. The provided data and protocols offer a foundational resource for scientists and researchers working with this and other dicarboxylic acids.

References

- 1. tutorsglobe.com [tutorsglobe.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. researchgate.net [researchgate.net]

- 4. Tumor microenvironment promotes dicarboxylic acid carrier-mediated transport of succinate to fuel prostate cancer mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acquired deficiency of peroxisomal dicarboxylic acid catabolism is a metabolic vulnerability in hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. JCI - Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure [jci.org]

- 18. nbinno.com [nbinno.com]

Pentadecanoic Acid: A Technical Guide on its Proposed Role as an Essential Fatty Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Clarification on Nomenclature

The existing scientific literature and research proposing a role for a 15-carbon fatty acid as an essential nutrient focus overwhelmingly on pentadecanoic acid (C15:0) , a saturated fatty acid. The user's query specified "pentadecanedioic acid," a dicarboxylic acid. Given the context of "essential fatty acid," this guide will focus on pentadecanoic acid (C15:0) as it aligns with the current scientific discourse.

Introduction

The paradigm of essential fatty acids, historically centered on polyunsaturated fatty acids like linoleic and alpha-linolenic acid, is being re-examined. Emerging evidence has brought attention to pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, as a potential essential nutrient.[1][2] Primarily sourced from dietary dairy fat and ruminant meat, C15:0 is not readily synthesized by the human body, and its circulating levels reflect dietary intake.[1] Epidemiological studies have consistently linked higher concentrations of C15:0 with a reduced risk of developing chronic conditions such as type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease (NAFLD).[1][2] This whitepaper provides a comprehensive technical overview of the data supporting the proposed essentiality of pentadecanoic acid, its molecular mechanisms, and detailed experimental protocols for its investigation, tailored for professionals in research and drug development.

Quantitative Data Summary

Pentadecanoic acid has demonstrated broad, dose-dependent activities across numerous human cell-based systems and in vivo models. The following tables summarize key quantitative findings from preclinical and clinical studies.

Table 1: In Vitro Effects of Pentadecanoic Acid on Inflammatory and Fibrotic Biomarkers